Didesmethylescitalopram synthesis and characterization
Didesmethylescitalopram synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Didesmethylescitalopram
Abstract
Didesmethylescitalopram, the S-enantiomer of N,N-didesmethylcitalopram (DDCIT), is the terminal active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), Escitalopram.[1][2][3] The parent drug, Escitalopram, undergoes successive N-demethylation in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4, CYP2C19, and CYP2D6, to first form S-desmethylcitalopram (S-DCT) and subsequently Didesmethylescitalopram.[4][5] As a crucial metabolite, the availability of pure Didesmethylescitalopram is essential for various applications in drug development and clinical research, including its use as an analytical standard for pharmacokinetic and metabolic studies, a reference for toxicology assays, and a tool for investigating off-target effects. This guide provides a comprehensive, field-proven methodology for the chemical synthesis and rigorous analytical characterization of Didesmethylescitalopram, designed for researchers and professionals in the pharmaceutical sciences.
Rationale and Strategic Overview
The synthesis of a primary amine like Didesmethylescitalopram presents unique challenges, particularly the need to prevent side reactions and ensure the specific installation of the aminopropyl side chain without a terminal dimethyl group. A direct demethylation of Escitalopram is feasible but can be difficult to control to achieve the didemethylated product in high yield without complex mixtures.
Therefore, this guide details a robust and efficient build-up strategy. This approach commences with a readily available phthalide precursor and constructs the final molecule step-wise. This strategy offers superior control over the final structure and facilitates purification. The chosen route is an adaptation of a highly successful synthesis of the racemic analogue, which provides a logical and scalable pathway.[6][7]
The subsequent characterization workflow is designed as a self-validating system. Each analytical step not only confirms a specific molecular attribute but also corroborates the findings of the preceding analyses, ensuring the final product meets the highest standards of purity and structural integrity required for research and development applications.
Chemical Synthesis Pathway
The synthesis of Didesmethylescitalopram is accomplished via a multi-step sequence starting from 5-bromophthalide. The causality behind this pathway is the strategic protection of the primary amine functionality until the final step, which prevents its interference with earlier carbon-carbon bond-forming reactions.
Caption: Synthetic pathway for Didesmethylescitalopram.
Protocol 2.1: Synthesis of Racemic Didesmethylcitalopram
This protocol is adapted from the improved synthesis of N,N-didesmethylcitalopram.[6][7]
Step 1: Synthesis of 1-(4-Fluorophenyl)-5-phthalancarbonitrile (Intermediate D)
-
Rationale: This multi-step process first creates the core diarylmethane scaffold and then installs the nitrile group, which is a precursor to the final structure of Escitalopram and its metabolites.
-
To a solution of 5-bromophthalide in dry THF, add 4-fluorophenylmagnesium bromide dropwise at 0 °C. Stir for 2 hours.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Reduce the resulting lactol intermediate with a reducing agent like sodium borohydride in the presence of a Lewis acid (e.g., AlCl₃) to yield 1-(4-fluorophenyl)-5-bromophthalane.
-
Heat the bromo-intermediate with copper(I) cyanide in DMF at reflux to perform a Rosenmund-von Braun reaction, substituting the bromine with a nitrile group.
-
Purify the resulting 1-(4-fluorophenyl)-5-phthalancarbonitrile by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Step 2: Alkylation with a Protected Aminopropyl Moiety (Formation of F)
-
Rationale: Direct alkylation with 3-chloropropylamine is problematic due to the reactivity of the primary amine. Using a protected amine, such as 1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane, prevents N-alkylation side reactions and allows for clean C-alkylation at the benzylic position.[6]
-
Prepare a solution of lithium diisopropylamide (LDA) in dry THF at -78 °C.
-
Add a solution of 1-(4-fluorophenyl)-5-phthalancarbonitrile (Intermediate D) dropwise to the LDA solution to form a stabilized carbanion.
-
Add the silyl-protected aminopropyl bromide alkylating agent to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work up the reaction with water and extract with an organic solvent. Purify the protected product by chromatography.
Step 3: Deprotection to Yield Didesmethylcitalopram (Racemic, G)
-
Rationale: The silicon-based protecting group is labile under acidic conditions, allowing for a straightforward deprotection to reveal the desired primary amine.
-
Dissolve the protected intermediate (F) in ethanol.
-
Add concentrated hydrochloric acid and stir at room temperature. The desilylation and formation of the hydrochloride salt typically occurs in high yield.[6]
-
Neutralize with a base (e.g., NaOH solution) and extract the free base into an organic solvent.
-
Evaporate the solvent to yield racemic Didesmethylcitalopram.
Protocol 2.2: Chiral Separation to Obtain Didesmethylescitalopram (H)
-
Rationale: The racemic mixture must be separated to isolate the pharmacologically relevant S-enantiomer. Preparative chiral HPLC is the most direct method for achieving high enantiomeric purity.
-
Dissolve the racemic Didesmethylcitalopram in a suitable solvent (e.g., a mixture of hexane/isopropanol/diethylamine).
-
Perform separation on a preparative chiral HPLC column (e.g., a Chiralpak series column).
-
Monitor the elution using a UV detector and collect the fraction corresponding to the second-eluting peak (typically the S-enantiomer, though elution order must be confirmed).
-
Combine the relevant fractions and evaporate the solvent to yield pure Didesmethylescitalopram.
Physicochemical and Structural Characterization
Once synthesized, the compound's identity, purity, and structure must be unequivocally confirmed.
Summary of Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | [8] |
| Molecular Formula | C₁₈H₁₇FN₂O | [2][8][9] |
| Molar Mass | 296.34 g/mol | [3][9] |
| Appearance | Expected to be an off-white to pale yellow solid | N/A |
| Chirality | Contains one stereocenter | [9] |
Characterization Workflow
A logical workflow ensures comprehensive analysis, where each step validates the next.
Caption: Integrated workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)
-
Trustworthiness: HPLC is the gold standard for determining the purity of a synthesized compound. For Didesmethylescitalopram, both achiral (for chemical purity) and chiral (for enantiomeric purity) methods are required. The method's validity is established by system suitability tests, ensuring consistent and reliable results.
Protocol 3.3.1: Chiral HPLC for Enantiomeric Purity
-
System: HPLC with UV detector.
-
Column: Chirobiotic V or a similar vancomycin-based chiral stationary phase.[10]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate), run in isocratic or gradient mode.[11]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at ~239 nm.[12]
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
-
Validation: Inject a sample of the racemic mixture first to determine the retention times of both enantiomers and calculate the resolution factor. Then, inject the purified S-enantiomer. The enantiomeric excess (% ee) should be >99%.
| HPLC Parameter | Typical Value | Rationale |
| Column | Chiral Stationary Phase | To physically separate the S and R enantiomers. |
| Mobile Phase | Acetonitrile/Buffer | To control the elution and interaction with the stationary phase. |
| Detection λ | 239 nm | Wavelength of maximum absorbance for the chromophore. |
| Flow Rate | 1.0 mL/min | Provides a balance between resolution and run time. |
Mass Spectrometry (MS)
-
Expertise: Mass spectrometry provides an exact mass measurement, which is a definitive piece of evidence for the compound's elemental composition. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
Protocol 3.4.1: LC-MS for Molecular Weight Verification
-
System: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[11][13]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Full scan to detect the parent ion.
-
Expected Ion: The primary ion of interest is the protonated molecule [M+H]⁺ at m/z 297.1.
-
Self-Validation: The HPLC component of the LC-MS system should show a single major peak at the expected retention time, and the mass spectrum corresponding to that peak should show the correct molecular ion. This links purity (from LC) with identity (from MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Authoritative Grounding: NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns (multiplicity), and integrations in the ¹H NMR spectrum must be consistent with the proposed structure of Didesmethylescitalopram.
Protocol 3.5.1: ¹H and ¹³C NMR
-
System: 400 MHz (or higher) NMR spectrometer.[14]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Analysis: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Structural Verification: The spectrum must be consistent with the key structural features:
-
Aromatic Region: Signals corresponding to the protons on the fluorophenyl and the benzofuran rings. The fluorine atom will cause characteristic splitting of adjacent proton and carbon signals.
-
Aliphatic Region: Signals for the three methylene groups of the propyl chain. The protons closest to the amine will have a distinct chemical shift.
-
Methylene Bridge: Signals for the -O-CH₂- protons of the dihydroisobenzofuran ring.
-
Amine Protons: A broad signal for the -NH₂ protons, which may exchange with deuterium if a protic solvent like CD₃OD is used.
-
Conclusion
This guide outlines a robust and verifiable pathway for the synthesis and comprehensive characterization of Didesmethylescitalopram. By employing a strategic build-up synthesis followed by a multi-technique analytical workflow (HPLC, MS, and NMR), researchers can produce and validate this critical metabolite with a high degree of confidence. The causality-driven explanations for procedural choices and the inclusion of self-validating steps within the protocols ensure that the final compound is of sufficient quality for demanding applications in drug metabolism, pharmacokinetics, and toxicology.
References
-
Olesen, O. V., & Linnet, K. (1997). Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 698(1-2), 237-243.
-
Kim, J. M., et al. (2014). CYP2D6 P34S Polymorphism and Outcomes of Escitalopram Treatment in Koreans with Major Depression. Psychiatry Investigation, 11(3), 274-280.
-
Becquemont, L., et al. (1998). Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites by monoamine oxidases in human liver. Biochemical Pharmacology, 56(1), 15-23.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 146571, Escitalopram Oxalate.
-
Sindrup, S. H., et al. (1999). Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. British Journal of Clinical Pharmacology, 48(5), 749-755.
-
Akalin, N. Z., & Gögüs, C. (2010). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences, 35(2), 81-88.
-
WikiMed. Didesmethylcitalopram. WikiMed Medical Encyclopedia.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 40582667, Didesmethylescitalopram.
-
Wikipedia. Didesmethylcitalopram.
-
Kim, H., et al. (2005). Improved Syntheses of N‐Desmethylcitalopram and N,N‐Didesmethylcitalopram. Synthetic Communications, 35(6), 853-857.
-
Rochat, B., et al. (1997). Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. Therapeutic Drug Monitoring, 19(6), 684-691.
-
Kosel, M., et al. (1998). Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 234-238.
-
Global Substance Registration System (GSRS). DIDESMETHYLESCITALOPRAM.
-
Feng, G., & Liu, B. (2007). Synthesis of Escitalopram Oxalate. Chinese Journal of Pharmaceuticals, 38(5), 332-333.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 146570, Escitalopram.
-
Kim, H., et al. (2005). Improved Syntheses of N‐Desmethylcitalopram and N,N‐Didesmethylcitalopram. Request PDF on ResearchGate.
-
Eap, C. B., et al. (2017). Stereoselective Determination of Citalopram and Desmethylcitalopram in Human Plasma and Breast Milk by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(2), 148-156.
-
Melas, P. A., et al. (2013). Antidepressant treatment is associated with epigenetic alterations in the promoter of P11 in a genetic model of depression. International Journal of Neuropsychopharmacology, 16(5), 1121-1132.
-
Garcia-Bournissen, F., et al. (2009). Quantification of Citalopram or Escitalopram and Their Demethylated Metabolites in Neonatal Hair Samples by Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 31(3), 366-373.
-
ResearchGate. (2023). Mechanism for the synthesis of escitalopram. Scientific Diagram.
-
Reddy, M. S., et al. (2005). Preparation of escitalopram. Google Patents, WO2005047274A1.
-
Reddy, M. S., et al. (2011). Process for the preparation of Escitalopram. Google Patents, US7939680B2.
-
Kumar, P., et al. (2009). Process for the preparation of escitalopram. European Patent Office, EP 2017271 A1.
-
Human Metabolome Database. ¹H NMR Spectrum for Citalopram.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 40582667, Didesmethylescitalopram.
-
Anderson, D. D., et al. (2011). Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria. Proceedings of the National Academy of Sciences, 108(37), 15163-15168.
-
Wiseman, J. M., et al. (2008). Desorption electrospray ionization mass spectrometry: Imaging drugs and metabolites in tissues. Proceedings of the National Academy of Sciences, 105(47), 18120-18125.
-
Kumar, P., & Kumar, A. (2020). Determination of Citalopram by RP-HPLC & it's stability indicative studies. TIJER - International Research Journal, 7(7).
-
Prentice, J. R., & Hron, J. (2021). MALDI mass Spectrometry based proteomics for drug discovery & development. Drug Discovery Today: Technologies, 40, 29-35.
-
Ghosh, C., & Jothi, P. V. (2011). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Journal of Association of Physicians of India, 59, 586-591.
-
Bales, J. R., et al. (2000). The use of nuclear magnetic resonance spectroscopy in the detection of drug intoxication. Journal of Analytical Toxicology, 24(3), 180-187.
-
Anginister, A., et al. (2020). Paramagnetic NMR in drug discovery. Journal of Biomolecular NMR, 74(8-9), 425-438.
-
Wankhede, S. B., et al. (2013). Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets. Indian Journal of Pharmaceutical Sciences, 75(1), 69-74.
-
HELIX Chromatography. HPLC Analysis of Drug Dextromethorphan on Heritage MA Column.
-
Schory, D. H., et al. (2004). Applications of quantitative D-NMR in analysis of deuterium enriched compounds. Sigma-Aldrich.
-
MacFarlane, A. J., et al. (2018). Targeting Nuclear Thymidylate Biosynthesis. Molecular Aspects of Medicine, 61, 59-67.
-
Dirty Medicine. (2019). Catecholamine Synthesis. YouTube.
Sources
- 1. CYP2D6 P34S Polymorphism and Outcomes of Escitalopram Treatment in Koreans with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Didesmethylcitalopram [medbox.iiab.me]
- 3. Didesmethylcitalopram - Wikipedia [en.wikipedia.org]
- 4. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Didesmethylescitalopram | C18H17FN2O | CID 40582667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective determination of citalopram and desmethylcitalopram in human plasma and breast milk by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tijer.org [tijer.org]
- 13. Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
